molecular formula C13H16F2N2O2 B5545543 (3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol

(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol

Cat. No.: B5545543
M. Wt: 270.27 g/mol
InChI Key: JIOXBKNNLAACQU-OQPBUACISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol is a useful research compound. Its molecular formula is C13H16F2N2O2 and its molecular weight is 270.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.11798408 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Complex Synthesis and Ligand Substitution Kinetics

    Research involving pyridinium-derived N-heterocyclic carbene complexes of platinum demonstrates the synthesis and structural analysis of complexes, showcasing the utility of pyridine derivatives in developing catalytically active complexes. These studies emphasize the importance of ligand design for influencing the properties and reactivity of metal complexes (Owen, Labinger, & Bercaw, 2004).

  • Electrochemical and Photophysical Properties

    Investigations into phlorin macrocycles and their fluoride binding capabilities illustrate the significance of aromatic pyridine derivatives in modulating electronic and photophysical properties. Such research has implications for designing sensors and materials with specific binding and electronic characteristics (Pistner et al., 2013).

Application in Material Science and Catalysis

  • Mechanoluminescence and Data Security

    Studies on Ir(III) complexes highlight the application of pyridine derivatives in creating materials with unique photophysical properties, such as mechanoluminescence, which can be leveraged for data security and the design of smart luminescent materials (Song et al., 2016).

  • Catalysis and Reaction Mechanisms

    The synthesis and characterization of metal complexes with pyridine and its derivatives, as well as the study of their reaction kinetics, underscore the role of such compounds in catalysis and the development of novel reaction pathways. These findings are pivotal for advancing synthetic methodologies and understanding reaction mechanisms (Baba et al., 1974).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. This could lead to the development of new pharmaceuticals or other useful products .

Properties

IUPAC Name

(3,5-difluoropyridin-2-yl)-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O2/c1-8-7-17(4-3-13(8,2)19)12(18)11-10(15)5-9(14)6-16-11/h5-6,8,19H,3-4,7H2,1-2H3/t8-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOXBKNNLAACQU-OQPBUACISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)O)C(=O)C2=C(C=C(C=N2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C)O)C(=O)C2=C(C=C(C=N2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.